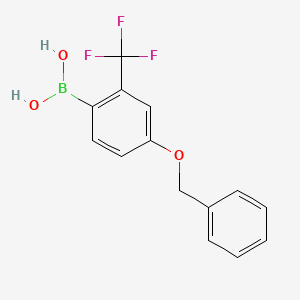

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, also known as 4-Bz-2-TFPBA, is a type of boronic acid that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from synthesis and catalysis to biochemistry and drug design.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Phenylboronic acids are pivotal in catalyzing various organic reactions, including dehydrative amidation between carboxylic acids and amines, suggesting their role in facilitating amide bond formation, a critical step in peptide synthesis. The ortho-substituent of boronic acid is crucial in accelerating the amidation process, indicating the significance of molecular structure on the reaction kinetics and mechanism (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Recognition and Sensing

Phenylboronic acid derivatives have been applied in the development of molecular receptors, particularly for sugars and glycoconjugates. Their ability to bind hydroxyl compounds underlies their utility in sensing applications, such as glucose sensors, demonstrating the intersection of organic chemistry with bioanalytical applications (Agnieszka Adamczyk-Woźniak, M. Cyrański, A. Żubrowska, & A. Sporzyński, 2009).

Advanced Materials and Drug Delivery

The functionalization of materials with phenylboronic acids, such as in the creation of phenylboronic acid-functionalized polymeric micelles, showcases their potential in targeted drug delivery systems. These materials exhibit selective recognition capabilities, indicating their promise for applications in cancer therapy and beyond (Xiaojin Zhang, Zhenguo Zhang, Xin Su, Mengmeng Cai, R. Zhuo, & Zhenlin Zhong, 2013).

Experimental Oncology

Investigations into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives have identified them as potent agents inducing apoptosis in cancer cells, such as A2780 ovarian cancer cells. These findings underscore the potential of phenylboronic acids as scaffolds for developing novel anticancer agents, highlighting their phase cycle-specific mode of action (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).

Propiedades

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQXVBDZOMJDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681574 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid | |

CAS RN |

1217501-32-0 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)